![molecular formula C13H24O6S3Sn B13765396 2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate CAS No. 59118-77-3](/img/structure/B13765396.png)
2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate is a chemical compound with the molecular formula C13H24O6S3Sn and a molecular weight of 491.2 g/mol It is known for its unique structure, which includes a methylstannylidyne core bonded to three thio groups and three ethyl acetate groups
Méthodes De Préparation
The synthesis of 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate typically involves the reaction of methylstannylidyne with thioethanol and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The thio groups can form strong bonds with metal ions, making it useful in catalysis and other applications. The acetate groups provide solubility and reactivity, allowing the compound to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate include other organotin compounds with thio and acetate groups. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2,2’,2’'-[(Ethylstannylidyne)tris(thio)]triethyl triacetate: Similar structure but with an ethyl group instead of a methyl group.
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl trimethylate: Similar structure but with methyl groups instead of acetate groups.
Propriétés
| 59118-77-3 | |
Formule moléculaire |
C13H24O6S3Sn |
Poids moléculaire |
491.2 g/mol |
Nom IUPAC |
2-[bis(2-acetyloxyethylsulfanyl)-methylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.CH3.Sn/c3*1-4(5)6-2-3-7;;/h3*7H,2-3H2,1H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
SYPKACFPRZOONJ-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)OCCS[Sn](C)(SCCOC(=O)C)SCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



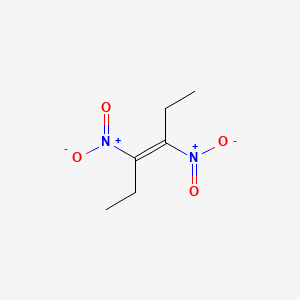
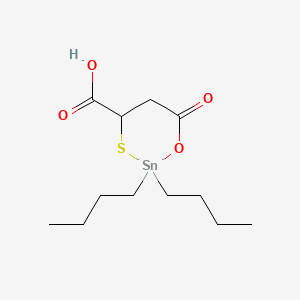
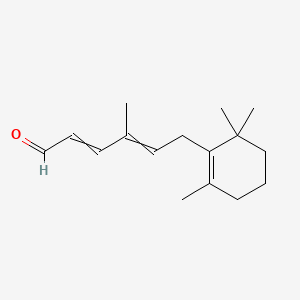
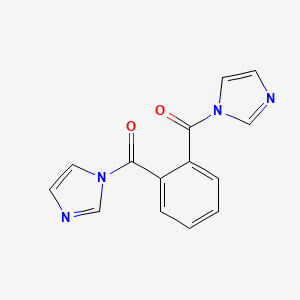
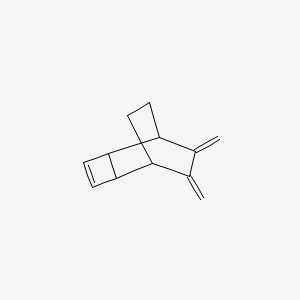
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
